

The Selectivity Profile of a Janus Kinase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Jak-IN-19**
Cat. No.: **B12426954**

[Get Quote](#)

This guide provides a detailed technical analysis of the Janus Kinase (JAK) selectivity profile of the inhibitor Jak-IN-25, used here as a representative example. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Selectivity Profile

The inhibitory activity of Jak-IN-25 against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is crucial for understanding its potential therapeutic applications and off-target effects. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this selectivity.

Kinase Target	IC50 (nM)
TYK2	6
JAK1	21
JAK2	8
JAK3	1051
Cell-Based Assay	IC50 (nM)
Human Whole Blood (IL-12 induced)	28

Data sourced from publicly available information.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in the immune system. Ligand binding to a cytokine receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

- To cite this document: BenchChem. [The Selectivity Profile of a Janus Kinase Inhibitor: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12426954#jak-in-19-jak-selectivity-profile\]](https://www.benchchem.com/product/b12426954#jak-in-19-jak-selectivity-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com